molecular formula C4H9NNa4O7P2 B12687848 Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate CAS No. 32422-03-0

Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12687848
CAS No.: 32422-03-0
M. Wt: 337.02 g/mol
InChI Key: YNCIDAAHPJTKAG-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and crystallization techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various phosphonate derivatives and substituted compounds, which have applications in different industrial processes .

Scientific Research Applications

Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to calcium ions and inhibit the formation and dissolution of calcium phosphate crystals. This binding prevents the growth of scale and reduces the solubility of calcium phosphate in aqueous solutions. The compound targets the hydroxyapatite surfaces in bones, making it useful in medical applications related to bone resorption .

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium ethylenediaminetetra(methylenephosphonate): Similar in structure but with different functional groups.

    Trisodium ((tetrahydro-2-hydroxy-4H-1,4,2-oxazaphosphorin-4-yl)methyl)phosphonate: Another bisphosphonate with similar applications.

Uniqueness

Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which provides it with distinct chelating properties and the ability to inhibit scale formation effectively. Its combination of hydroxyl and amino groups allows for versatile applications in various fields .

Properties

CAS No.

32422-03-0

Molecular Formula

C4H9NNa4O7P2

Molecular Weight

337.02 g/mol

IUPAC Name

tetrasodium;2-[bis(phosphonatomethyl)amino]ethanol

InChI

InChI=1S/C4H13NO7P2.4Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4

InChI Key

YNCIDAAHPJTKAG-UHFFFAOYSA-J

Canonical SMILES

C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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